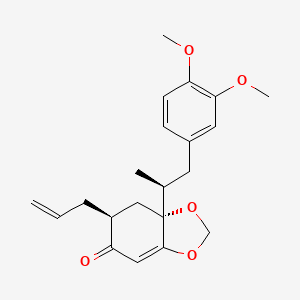
Bifidenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The first total synthesis of bifidenone was achieved in 12 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one . The synthesis includes a newly developed method to generate the dihydrobenzodioxolone core by palladium-catalyzed aerobic dehydrogenation . The three stereocenters were installed with an AD-mix-β dihydroxylation step followed by a late-stage palladium-catalyzed decarboxylation-allylation procedure
Analyse Chemischer Reaktionen
Bifidenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of this compound involves palladium-catalyzed aerobic dehydrogenation and decarboxylation-allylation . Common reagents used in these reactions include palladium catalysts and AD-mix-β for dihydroxylation . The major products formed from these reactions are intermediates that lead to the final this compound structure.
Wissenschaftliche Forschungsanwendungen
Bifidenone has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tubulin polymerization inhibitor, which makes it a promising candidate for cancer treatment . This compound exhibits antiproliferative activity against a range of human cancer cell lines, making it an attractive candidate for further development . Additionally, its unique chemical structure allows for the synthesis of various analogues, which can be used to study structure-activity relationships and develop more potent derivatives .
Wirkmechanismus
Bifidenone exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division. By disrupting the formation of microtubules, this compound effectively halts the proliferation of cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for the formation of microtubules . The pathways involved in its mechanism of action are primarily related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Bifidenone is unique due to its specific inhibition of tubulin polymerization and its novel chemical structure. Similar compounds include other tubulin polymerization inhibitors such as paclitaxel and vinblastine . this compound has demonstrated more potent antiproliferative activity against taxane-resistant cell lines compared to paclitaxel . This makes this compound a valuable addition to the arsenal of tubulin polymerization inhibitors, offering potential advantages in overcoming drug resistance in cancer treatment.
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(6S,7aR)-7a-[(2S)-1-(3,4-dimethoxyphenyl)propan-2-yl]-6-prop-2-enyl-6,7-dihydro-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |
InChI-Schlüssel |
BHTLRQBVGVBCSE-WDUKFBBWSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@]23C[C@@H](C(=O)C=C2OCO3)CC=C |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C23CC(C(=O)C=C2OCO3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


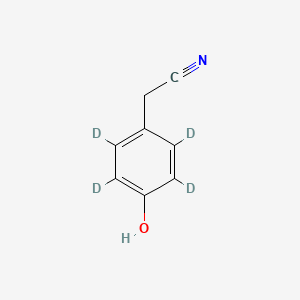
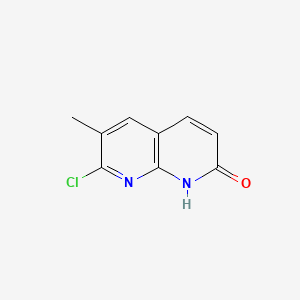
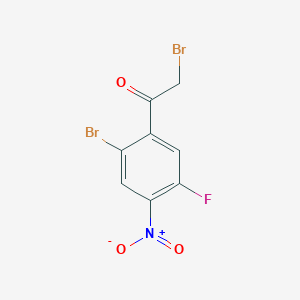
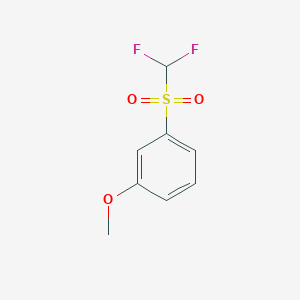
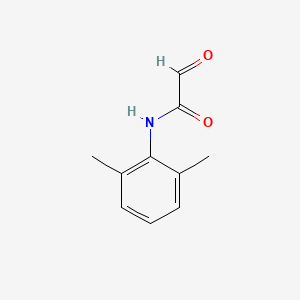
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
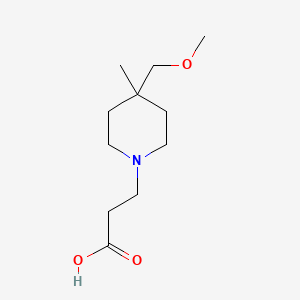

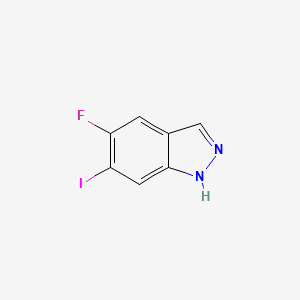
![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)

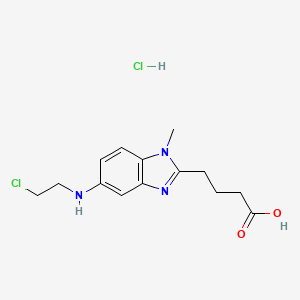
![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)

